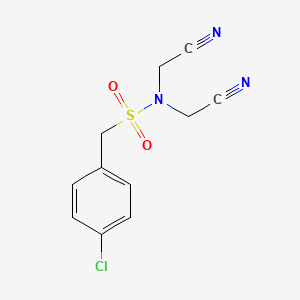
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide, also known as CCMS, is a chemical compound that has been widely used in scientific research. CCMS is a sulfonamide derivative that possesses both cyano and chloro functional groups. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The exact mechanism of action of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in cancer cell growth and inflammation. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has also been shown to disrupt bacterial cell membranes, leading to cell death. The compound has been suggested to modulate various signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has been suggested to disrupt bacterial cell membranes, leading to cell death. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to modulate various signaling pathways involved in neurological disorders.
实验室实验的优点和局限性
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields and purity. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been extensively studied, and its mechanism of action is well understood. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has shown promising results in various therapeutic applications.
However, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in some applications. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has several potential future directions for research. The compound has shown promising results in cancer treatment, and further studies are needed to determine its efficacy in clinical trials. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has shown anti-inflammatory and antimicrobial properties, which can be further explored for therapeutic applications. The compound has also been suggested to modulate various signaling pathways involved in neurological disorders, which can be further investigated. Furthermore, the development of new derivatives of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide with improved solubility and reduced cytotoxicity can enhance its potential therapeutic applications.
Conclusion
In conclusion, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide is a sulfonamide derivative that has shown promising results in various therapeutic applications. The compound has been extensively studied for its potential use in cancer treatment, inflammation, infectious diseases, and neurological disorders. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has several advantages for lab experiments, including its availability, high yields, and well-understood mechanism of action. However, the compound has some limitations, including low solubility and cytotoxic effects at high concentrations. Future research on 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide can lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide involves the reaction of 4-chlorobenzyl chloride with sodium cyanide to obtain 4-chlorobenzyl cyanide. This intermediate is then reacted with N,N-bis(cyanomethyl)methanesulfonamide to obtain 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide. The synthesis of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been optimized to produce high yields and purity.
科学研究应用
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in cancer treatment by inhibiting the growth of cancer cells. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has also demonstrated anti-inflammatory properties by reducing the production of inflammatory cytokines. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to possess antimicrobial activity against various bacterial strains. The compound has also been studied for its potential use in the treatment of neurological disorders.
属性
IUPAC Name |
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-3-1-10(2-4-11)9-18(16,17)15(7-5-13)8-6-14/h1-4H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJMPGRYQSGCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N(CC#N)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

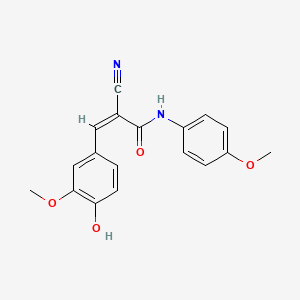
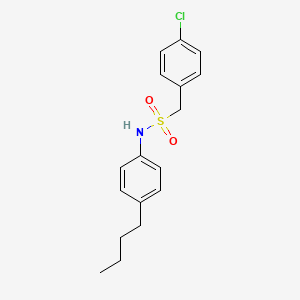
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
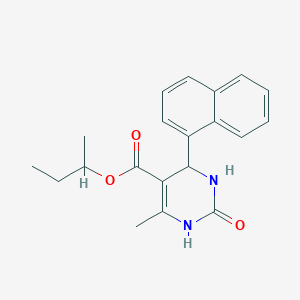
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
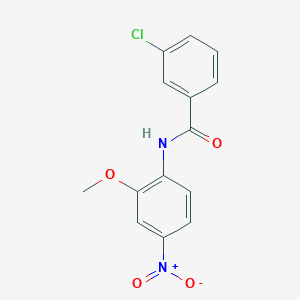
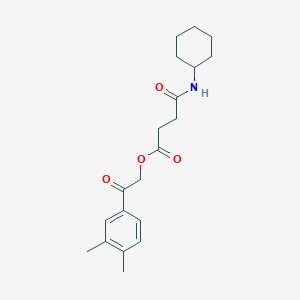

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
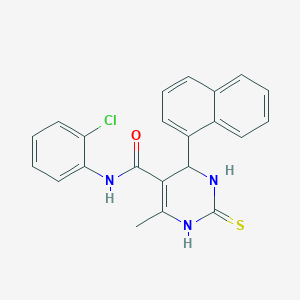
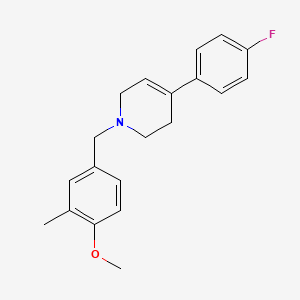
![2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5070597.png)